Ethyl 3,5-diisopropyl-4-methoxybenzoate

Beschreibung

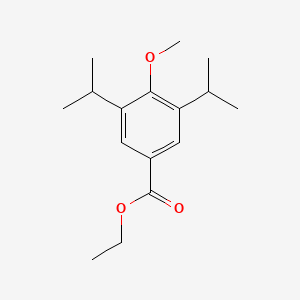

Ethyl 3,5-diisopropyl-4-methoxybenzoate is an aromatic ester featuring a benzoic acid backbone substituted with two isopropyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and an ethyl ester moiety at the 1-position. This compound’s steric and electronic properties are influenced by the bulky isopropyl groups, which introduce significant steric hindrance, and the electron-donating methoxy group, which modulates resonance effects.

Eigenschaften

Molekularformel |

C16H24O3 |

|---|---|

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

ethyl 4-methoxy-3,5-di(propan-2-yl)benzoate |

InChI |

InChI=1S/C16H24O3/c1-7-19-16(17)12-8-13(10(2)3)15(18-6)14(9-12)11(4)5/h8-11H,7H2,1-6H3 |

InChI-Schlüssel |

JFTYTDXRMFKJFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C(C)C)OC)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-diisopropyl-4-methoxybenzoate typically involves the esterification of 3,5-diisopropyl-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,5-diisopropyl-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 3,5-diisopropyl-4-methoxybenzoic acid.

Reduction: Formation of 3,5-diisopropyl-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,5-diisopropyl-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3,5-diisopropyl-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,5-Dimethylbenzoate (NIST Listing )

- Structural Differences : Replacing the isopropyl groups in Ethyl 3,5-diisopropyl-4-methoxybenzoate with methyl groups reduces steric bulk.

- Synthesis : Both compounds likely undergo similar esterification or nucleophilic substitution reactions. For example, methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate () was synthesized via a base-mediated (K₂CO₃) alkylation in DMF at 80°C. This compound would require analogous conditions but with adjusted stoichiometry or prolonged reaction times due to steric challenges from isopropyl groups .

Methyl 4-Methoxybenzoate Derivatives

- Electronic Effects : The methoxy group at the 4-position enhances electron density at the aromatic ring, stabilizing the ester against hydrolysis. This effect is consistent across derivatives, but bulky isopropyl groups in this compound may further slow reaction kinetics compared to smaller substituents .

Physicochemical Properties

Key Observations :

- The isopropyl groups in this compound significantly reduce solubility in polar solvents compared to methyl-substituted analogs.

- Enhanced steric shielding improves resistance to enzymatic or chemical hydrolysis, a critical factor in pharmaceutical or agrochemical applications .

Reactivity and Functionalization

- Ester Hydrolysis : Bulky isopropyl groups hinder nucleophilic attack at the ester carbonyl, making hydrolysis slower than in less-substituted analogs like ethyl 3,5-dimethylbenzoate.

- Electrophilic Substitution : The methoxy group directs electrophiles to the ortho/para positions, but steric hindrance from isopropyl groups may limit reactivity at these sites.

Crystallographic and Computational Insights

- Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula (), could predict electronic properties like charge distribution and orbital energies, aiding in understanding substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.